molecular formula C10H6F4N4O2 B2812394 4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 338402-52-1

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Cat. No.: B2812394
CAS No.: 338402-52-1
M. Wt: 290.178
InChI Key: KNZAQANHBCOWCN-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule that likely contains a triazole ring, a common structure in many pharmaceuticals and agrochemicals . The presence of fluorine and trifluoromethyl groups often contributes to the unique physicochemical properties of such compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 4-(trifluoromethyl)phenyl isothiocyanate, have been synthesized and characterized by physical and spectral methods .

Scientific Research Applications

Fluorine-Proton Coupling in Triazole Derivatives

Research on triazole derivatives, including those with fluorophenyl substituents, has shown interesting chemical properties such as long-range fluorine-proton coupling. These findings are significant for understanding the molecular structure and spatial arrangement of atoms in these compounds through spectroscopic methods. The study by Kane et al. (1995) in the Journal of Heterocyclic Chemistry presents data on 1,2,4-triazole derivatives exhibiting this property, confirmed by X-ray analysis and spectroscopy (Kane et al., 1995).

Antimicrobial Studies of Triazole Derivatives

The antimicrobial properties of 1,2,4-triazole derivatives have been enhanced through the introduction of various substituents, including fluorophenyl groups. These modifications have shown to improve the efficacy of triazole derivatives as antimicrobial agents. Desabattina et al. (2014) synthesized and characterized a new class of triazole derivatives, demonstrating their antimicrobial effectiveness (Desabattina et al., 2014).

Luminescent Copolymers Incorporating Triazole Units

The incorporation of triazole derivatives into copolymers has been investigated for their potential in creating materials with enhanced optical and electrochemical properties. A study by Chen and Chen (2004) explored copoly(aryl ether)s incorporating triazole segments, revealing the impact of trifluoromethyl groups on the materials' electron affinity, which could be beneficial for applications in electronic devices (Chen & Chen, 2004).

Synthesis and Characterization for Novel Compounds

Research on synthesizing and characterizing novel 1,2,4-triazole derivatives with fluorophenyl groups has led to the discovery of compounds with potential antimicrobial and other biological activities. Studies like that of Rezki et al. (2017) in Research on Chemical Intermediates provide insights into the synthesis approaches and the antimicrobial potency of these novel compounds (Rezki et al., 2017).

Physical-Chemical Properties and Interaction Analysis

Investigations into the physical-chemical properties and intermolecular interactions of triazole derivatives contribute to our understanding of their chemical behavior and potential applications. For instance, the study by Bihdan and Parchenko on the properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives adds valuable data on the structural characteristics and reactivity of these compounds (Bihdan & Parchenko, 2017).

Properties

IUPAC Name

4-(4-fluorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZAQANHBCOWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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